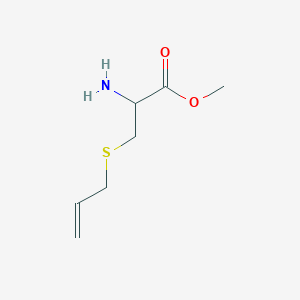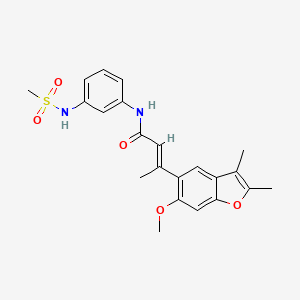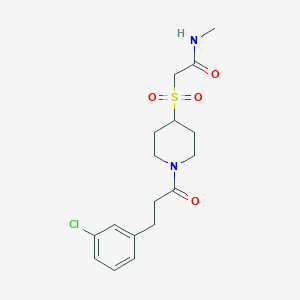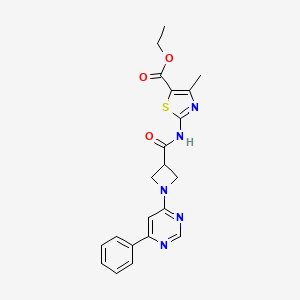![molecular formula C16H12FN3O4S B2805498 N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 862973-81-7](/img/structure/B2805498.png)
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
カタログ番号 B2805498
CAS番号:
862973-81-7
分子量: 361.35
InChIキー: XCFVDLNDLSEWCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide, also known as FNPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has shown promising results in various scientific research studies.
科学的研究の応用
Synthesis and Characterization
- The chemical compound , due to its complex structure, has not been explicitly identified in the literature. However, related compounds have been synthesized for various applications, such as probing the biochemical pathways or as intermediates in the development of pharmaceuticals. For instance, derivatives of benzo[d]thiazol have been synthesized and characterized for their potential applications in medicinal chemistry, including studies on their antimicrobial, anticancer, and antiviral activities. These derivatives are typically characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to determine their structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Anticancer Properties
- A series of compounds related to the one mentioned have been evaluated for their potential antimicrobial and anticancer properties. For example, flurbiprofen hydrazide derivatives have been synthesized and screened for their ability to inhibit bacterial growth and cancer cell proliferation. These studies highlight the potential of such compounds in developing new therapeutic agents targeting various diseases (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).
Diagnostic and Therapeutic Research
- Research has also focused on the synthesis of novel compounds for diagnostic and therapeutic applications, particularly in cancer research. Nitroimidazole-based derivatives, for instance, have been developed as tumor hypoxia markers, aiding in the diagnosis and treatment of cancer by targeting hypoxic tumor cells. These compounds, after being labeled with radioactive isotopes, accumulate in hypoxic cells, allowing for precise imaging and targeted therapy (Zejun Li, Taiwei Chu, Xinqi Liu, & Xiangyun Wang, 2005).
Neurological and Inflammatory Diseases
- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and tested as inhibitors of kynurenine 3-hydroxylase, demonstrating potential therapeutic benefits for treating neurological and inflammatory diseases. These compounds have shown efficacy in vitro and in vivo, indicating their potential for further development into drugs that can modulate the kynurenine pathway, which is implicated in several diseases (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Detection and Imaging
- Research into the detection and imaging of metal ions in biological systems has led to the synthesis of phenyl-2-thiazoline derivatives for aluminium(III) detection. Such compounds could be of significant use in studying intracellular aluminum levels, potentially relevant to neurodegenerative diseases like Alzheimer's. These compounds show selectivity for Al3+ ions, changing their fluorescence properties upon binding, which could be utilized in diagnostic applications (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVDLNDLSEWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2805418.png)

![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)



![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2805428.png)





![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)
![N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2805438.png)